

# GSK6853 BRPF1 bromodomain inhibitor discovery

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**Compound Focus:** GSK6853

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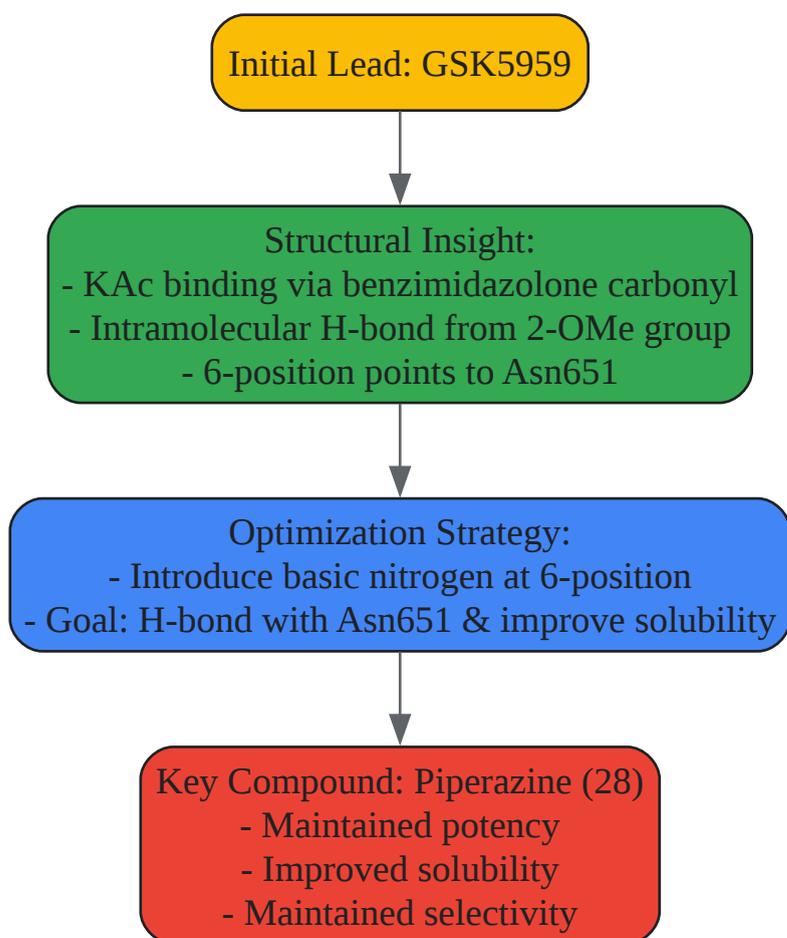
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## Rationale and Discovery Workflow

The research was initiated because BRPF1 is a scaffolding protein crucial for assembling MOZ/MORF histone acetyltransferase complexes, but the specific function of its bromodomain was poorly understood due to a lack of high-quality chemical tools [1]. While the initial inhibitor **GSK5959** was potent and selective, its high lipophilicity and low solubility made it unsuitable for cellular and *in vivo* studies [1].

The discovery team employed a **structure-based drug design** approach. The crystal structure of GSK5959 bound to the BRPF1 bromodomain revealed critical interactions and guided the optimization strategy [1]. The workflow involved iterative cycles of compound design, synthesis, and evaluation.

The diagram below illustrates the key structural insights and optimization strategy.



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A critical breakthrough was modifying the 6-position of the benzimidazolone core. Replacing the carbon-linked piperidine with a **piperazine** (Compound **28** in the research) introduced a nitrogen that could form a favorable hydrogen bond with the backbone carbonyl of Asn651. This change maintained high potency while significantly improving aqueous solubility, achieving a key objective of the campaign [1].

## Experimental Validation

The characterization of **GSK6853** and its precursors involved several key experimental protocols to confirm target engagement and functional activity.

- **Biophysical Binding Assays: BROMOscan** (a competitive binding assay against a panel of 34 bromodomains) was used to determine binding affinity (Kd) and selectivity profile [1].
- **Cellular Target Engagement:** The **NanoBRET** assay was utilized to demonstrate cellular target engagement and determine the half-maximal inhibitory concentration (IC50) in a live-cell setting [1].

- **Functional Cellular Assays:** Standard cellular viability assays (e.g., Cell Counting Kit-8, CCK-8) were performed on relevant cancer cell lines to confirm that BRPF1 inhibition by **GSK6853** led to anti-proliferative effects [2] [3].

## Current Research Applications

Since its development, **GSK6853** has been widely adopted as a research tool to investigate the role of BRPF1 in various cancers. The table below summarizes some key findings.

Cancer Type	Reported Role of BRPF1 / Effect of GSK6853
Breast Cancer	BRPF1 is essential in estrogen receptor-positive (ER+) cells; GSK6853 inhibits cell cycle progression, reduces proliferation, and counteracts resistance to endocrine therapy [3].
Gliomas (Brain Cancer)	BRPF1 is a potential drug target; its inhibition or knockdown attenuates glioma cell proliferation and colony formation [2].
Acute Myeloid Leukemia (AML) & Hepatocellular Carcinoma (HCC)	BRPF1 is an actionable oncogenic target; studies use virtual screening and AI to discover new chemotypes for inhibition [4] [5].
General Oncogenic Role	A 2025 review confirms BRPF1 is frequently dysregulated in cancer and that its inhibitors show promising preclinical efficacy [6].

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